molecular formula C10H10N2O B595219 1-Methoxyisoquinolin-8-amine CAS No. 1374651-49-6

1-Methoxyisoquinolin-8-amine

Cat. No. B595219
CAS RN: 1374651-49-6
M. Wt: 174.203
InChI Key: RRWFGHIMZGJJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxyisoquinolin-8-amine is a chemical compound with the molecular formula C10H10N2O. It is used for research purposes and is not intended for human or veterinary use. It has been mentioned in the context of the synthesis of 8-quinolinamines, which are considered valuable scaffolds in organic synthesis .


Synthesis Analysis

The synthesis of 8-quinolinamines, including this compound, involves the use of mono-propargylated aromatic ortho-diamines . The process can be conducted using either stannic chloride or indium (III) chloride under aerobic conditions . This represents primary examples for main group metal catalyzed 6-exo-dig and 6-endo-dig cyclizations .


Chemical Reactions Analysis

The synthesis of this compound involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation . The reactions can be conducted in a one-pot manner starting from ortho-nitro N-propargyl anilines .

Scientific Research Applications

Neuroprotective and Antidepressant Effects

1-Methoxyisoquinolin-8-amine, closely related to 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has shown promise in neuroprotective, antiaddictive, and antidepressant applications. Research on 1MeTIQ, an endogenous amine present in the mammalian brain, highlights its potential in treating central nervous system disorders. Its mechanisms of action include MAO inhibition, free radical scavenging properties, and antagonism to the glutamatergic system, which may contribute to its neuroprotective effects. Additionally, 1MeTIQ has demonstrated considerable potential as an antidepressant and antiaddictive drug in animal models of depression and addiction, indicating a similar scope for this compound derivatives (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Antimicrobial and Antitumor Applications

8-Hydroxyquinoline derivatives, similar in structure to this compound, have been explored for their significant biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects. These derivatives are under investigation to develop more potent, target-based broad-spectrum drug molecules. Their metal chelation properties further enhance their potential in treating various diseases, suggesting possible applications for this compound in this domain (Gupta, Luxami, & Paul, 2021).

Potential in Antiprotozoal Therapy

The review of 8-aminoquinoline analogs, which includes compounds structurally related to this compound, discusses their evaluation for broader efficacy and reduced toxicity to provide better treatments for protozoal infections. This suggests that this compound could potentially be modified to enhance its therapeutic index against diseases like malaria and leishmaniasis, with ongoing research aiming to understand and mitigate the hemolytic toxicity commonly associated with this class of compounds (Tekwani & Walker, 2006).

Chemical Sensors for Metal Ions

Research into 8-aminoquinoline derivatives, closely related to this compound, has shown their application as fluorescent probes for the determination of metal ions, such as zinc. By modifying the 8-aminoquinoline molecule with various carboxamide groups to create 8-amidoquinoline derivatives, researchers aim to improve water solubility and cell membrane permeability. This work indicates potential for this compound derivatives to be used in environmental and biological applications for the detection of zinc ions, showcasing the compound's versatility beyond pharmacological applications (Mohamad et al., 2021).

properties

IUPAC Name

1-methoxyisoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-10-9-7(5-6-12-10)3-2-4-8(9)11/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWFGHIMZGJJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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